

In-Depth Technical Guide: 4-Nitrodiphenyl-D9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitrodiphenyl-D9**, a deuterated analog of 4-nitrodiphenyl. Its primary application lies in its use as an internal standard for quantitative analyses, particularly in mass spectrometry-based methods. This guide details its chemical properties, metabolic fate, and its application in experimental workflows, offering valuable information for researchers in toxicology, drug metabolism, and environmental analysis.

Core Chemical and Physical Properties

4-Nitrodiphenyl-D9 is an isotopically labeled form of 4-nitrodiphenyl, where nine hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, allowing for its differentiation in mass spectrometric analyses.



Property	Value	Source
Chemical Formula	C12D9NO2	[1]
Molecular Weight	208.26 g/mol	[1]
CAS Number	350818-59-6	[1]
Appearance	White to yellow, needle-like crystalline solid (unlabeled)	[2][3][4]
Odor	Sweetish (unlabeled)	[2][3][4]
Synonyms	4-Nitrobiphenyl-d9, 1,1'- Biphenyl-2,2',3,3',4,5,5',6,6'- d9, 4'-nitro-	[1]

Metabolic Pathway of 4-Nitrodiphenyl

The non-deuterated parent compound, 4-nitrodiphenyl, undergoes extensive metabolism, primarily through reduction of the nitro group. Understanding this pathway is crucial for studies involving this compound and its deuterated analog. The metabolic conversion of 4-nitrodiphenyl is a critical step in its mechanism of toxicity, including its carcinogenic effects.



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Metabolic activation pathway of 4-nitrodiphenyl.

Experimental Applications and Protocols

4-Nitrodiphenyl-D9 is predominantly used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 4-nitrodiphenyl and its metabolites in various

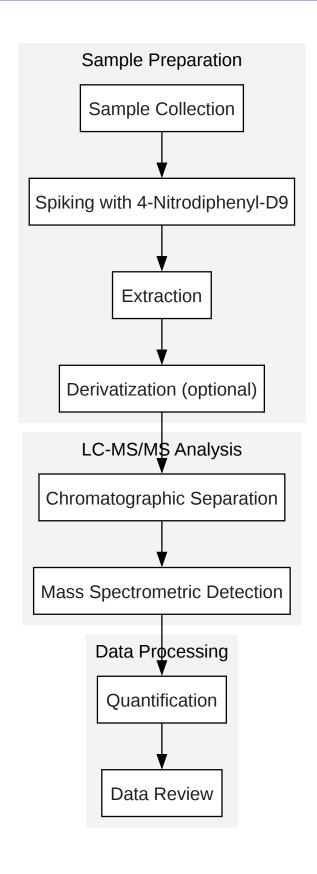


biological and environmental matrices.

Experimental Workflow: Quantification of 4- Nitrodiphenyl Metabolites

The following diagram illustrates a typical workflow for the analysis of 4-nitrodiphenyl metabolites in a biological sample, such as urine or liver microsomes, using **4-Nitrodiphenyl-D9** as an internal standard.





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Workflow for metabolite quantification.



Detailed Experimental Protocol: Quantification of 4-Aminobiphenyl in Urine

This protocol is a representative example adapted from methodologies for the analysis of aromatic amines in biological fluids.

1. Sample Preparation:

- To 1 mL of urine, add 10 μ L of **4-Nitrodiphenyl-D9** internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 500 μL of 1 M HCl and vortex for 30 seconds.
- Incubate the sample at 80°C for 2 hours to hydrolyze conjugated metabolites.
- Cool the sample to room temperature and neutralize with 1 M NaOH.
- Perform liquid-liquid extraction with 5 mL of hexane by vortexing for 5 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate the analyte from matrix interferences.



Flow Rate: 0.3 mL/min.

Injection Volume: 10 μL.

Mass Spectrometry:

o Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

- 4-Aminobiphenyl: Precursor ion (m/z) -> Product ion (m/z)
- 4-Aminobiphenyl-D9 (from 4-Nitrodiphenyl-D9 reduction): Precursor ion (m/z) ->
 Product ion (m/z) (Specific m/z values need to be determined empirically)

3. Quantification:

- A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Quantitative Data Summary

The use of **4-Nitrodiphenyl-D9** as an internal standard allows for the generation of high-quality quantitative data. The following table summarizes typical analytical performance parameters that can be achieved in such methods.



Parameter	Typical Value Range	Description
Limit of Detection (LOD)	0.05 - 1 μg/L	The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ)	0.1 - 5 μg/L	The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²)	> 0.99	The correlation coefficient of the calibration curve, indicating the linearity of the response over a range of concentrations.
Recovery (%)	85 - 115%	The percentage of the analyte that is recovered through the extraction and sample preparation process.
Precision (%RSD)	< 15%	The relative standard deviation, indicating the reproducibility of the measurements.

Disclaimer: The values presented in the table are representative and may vary depending on the specific analytical method, matrix, and instrumentation used. Method validation is essential for establishing performance characteristics for a specific application.

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